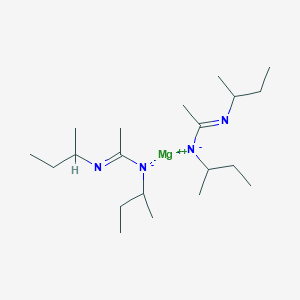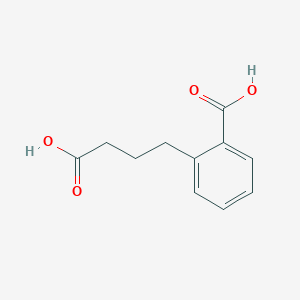
Bis(N,N'-di-sec-butylacetamidinato)magnesium, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N'-di-sec-butylacetamidinato)magnesium, 99% (Mg(SBAA)2) is an organomagnesium compound that has been studied extensively in recent years due to its potential applications in the laboratory and in scientific research. Mg(SBAA)2 is a white, crystalline solid that is stable in air and is soluble in many organic solvents. It is used in a variety of synthetic reactions, including Grignard reactions, Wittig reactions, and aldol condensations. In addition, Mg(SBAA)2 is used in the preparation of organometallic compounds, such as organomagnesium halides and organomagnesium amides.
Scientific Research Applications
Mg(SBAA)2 has been used in a variety of scientific research applications. It has been used in the preparation of organometallic compounds, such as organomagnesium halides and organomagnesium amides. In addition, it has been used in the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles. Finally, it has been used in the synthesis of polymersization catalysts.
Mechanism of Action
Mg(SBAA)2 acts as a Lewis acid in organic reactions, which means that it can coordinate with electron-rich species, such as carbonyls and nitriles, to form adducts. In addition, it can also act as a base, accepting protons from acidic species, such as alcohols and carboxylic acids. This allows it to catalyze a variety of organic reactions, such as Grignard reactions, Wittig reactions, and aldol condensations.
Biochemical and Physiological Effects
Mg(SBAA)2 is a non-toxic, non-carcinogenic compound that is not known to have any adverse effects on human health. In fact, it has been used in the synthesis of a variety of pharmaceutical compounds, including antifungal agents, anti-inflammatory agents, and cholesterol-lowering agents.
Advantages and Limitations for Lab Experiments
Mg(SBAA)2 has several advantages for laboratory experiments. It is stable in air and is soluble in many organic solvents, making it easy to handle and store. In addition, it is a non-toxic, non-carcinogenic compound that is not known to have any adverse effects on human health. However, it is not as reactive as other organomagnesium compounds, such as Mg(Et)2, and therefore may not be suitable for all types of reactions.
Future Directions
Mg(SBAA)2 has a wide range of potential applications in the laboratory and in scientific research. It can be used in the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. It can also be used to prepare organometallic compounds, such as organomagnesium halides and organomagnesium amides. Finally, it can be used in the synthesis of polymersization catalysts and heterocyclic compounds, such as indoles and pyrroles.
Synthesis Methods
Mg(SBAA)2 can be synthesized by reacting magnesium metal with N,N'-di-sec-butylacetamidine in an inert atmosphere. The reaction is carried out in a solvent, such as THF or diethyl ether, and is typically heated to a temperature of 50-60°C. The reaction is complete when the magnesium metal has been completely consumed. The product is then isolated by filtration or crystallization and is typically purified by recrystallization.
properties
IUPAC Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITXORYVXLOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42MgN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N'-di-sec-butylacetamidinato)magnesium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)


![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)